molecular formula C20H17F3N4O7 B2799108 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1428348-24-6

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2799108
CAS No.: 1428348-24-6
M. Wt: 482.372
InChI Key: PDZHZVHPRNZPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a furan-2-yl-substituted 1,2,4-oxadiazole ring, an azetidine (four-membered nitrogen-containing ring), and a 3-(trifluoromethyl)phenyl group. The oxalate salt form enhances its solubility and bioavailability, a common strategy in drug development .

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry to improve target affinity .
  • Azetidine: A strained ring system that can enhance conformational rigidity and binding specificity .
  • 3-(Trifluoromethyl)phenyl group: The electron-withdrawing trifluoromethyl group improves lipophilicity and membrane permeability, critical for CNS or systemic activity .
  • Furan-2-yl moiety: Imparts π-π stacking interactions and modulates electronic properties of the oxadiazole ring .

Properties

IUPAC Name

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3.C2H2O4/c19-18(20,21)12-3-1-4-13(7-12)22-15(26)10-25-8-11(9-25)17-23-16(24-28-17)14-5-2-6-27-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZHZVHPRNZPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is of increasing interest in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure combining several pharmacophores: the furan ring, 1,2,4-oxadiazole moiety, azetidine ring, and a trifluoromethyl phenyl group. This unique combination is believed to contribute to its diverse biological activities.

ComponentStructure
FuranFuran
OxadiazoleOxadiazole
AzetidineAzetidine
Trifluoromethyl PhenylTrifluoromethyl Phenyl

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein reductase (FabI), which is crucial for fatty acid biosynthesis .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been documented, with specific structural modifications enhancing their efficacy against cancer cell lines. For example, the introduction of electron-withdrawing groups has been associated with increased cytotoxicity in certain cancer types. The presence of the furan moiety may also contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Some studies suggest that compounds similar to 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties attributed to the furan and oxadiazole components are believed to mitigate oxidative damage in neuronal cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : Its structural features allow it to function as a ligand for various receptors, potentially modulating signaling pathways.
  • Nucleic Acid Interaction : There is evidence suggesting that such compounds can interact with DNA or RNA, affecting replication and transcription processes.

Case Studies and Research Findings

A series of studies have highlighted the effectiveness of similar compounds:

  • Antimicrobial Efficacy : In a comparative study, derivatives showed superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like gentamicin .
  • Cytotoxicity Assays : In vitro assays demonstrated that modifications in the compound's structure significantly influenced its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. A study highlighted that derivatives of 1,2,4-oxadiazoles have shown efficacy against various bacterial strains, including multidrug-resistant organisms. The incorporation of the furan ring likely enhances this activity due to its electron-rich nature, which can interact favorably with microbial targets .

Anticancer Activity

Another promising application of this compound is in oncology. Compounds featuring oxadiazole structures have been reported to possess anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation . The trifluoromethyl group may also contribute to increased potency and selectivity against cancer cells.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research has shown that oxadiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include cyclization reactions that create the oxadiazole ring, followed by functionalization to introduce the furan and trifluoromethyl groups.

Study on Antimicrobial Efficacy

In a study conducted on related oxadiazole compounds, researchers evaluated their effectiveness against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate exhibited minimum inhibitory concentrations comparable to established antibiotics like ciprofloxacin .

Anticancer Assay

A separate investigation focused on the anticancer potential of oxadiazole derivatives showed that certain compounds could inhibit the proliferation of breast cancer cells significantly. The study utilized various assays to determine cell viability and apoptosis rates, revealing promising results for further development .

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound may offer greater metabolic stability than 1,2,4-triazoles, which are prone to oxidative degradation .
  • Azetidine vs. Morpholine : Azetidine’s smaller ring size increases strain but improves binding selectivity compared to morpholine-containing TLR antagonists .
  • Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group in the target compound aligns with flutolanil’s fungicidal pharmacophore but diverges in application due to differences in scaffold rigidity .

Pharmacological and Functional Comparison

Anti-inflammatory Potential

  • Target Compound : Likely modulates COX-2 or cytokine pathways, analogous to 1,2,4-triazole-acetamides (e.g., 50% edema inhibition at 10 mg/kg vs. diclofenac’s 65% at 8 mg/kg) .
  • TLR Antagonists : Azetidine-morpholine hybrids (e.g., Roche’s TLR7-9 inhibitors) suppress interferon-α production, suggesting divergent mechanisms from traditional NSAIDs .

Metabolic and Toxicity Profiles

  • Furan-2-yl : Unlike furan-3-yl isomers, furan-2-yl derivatives exhibit lower hepatotoxicity risks due to reduced epoxide formation .

Limitations and Contradictions

  • Structural Similarity ≠ Functional Equivalence : While flutolanil shares the trifluoromethylphenyl group, its benzamide scaffold confers fungicidal rather than anti-inflammatory activity .
  • Lumping Strategy Caveats : Compounds with analogous oxadiazole/azetidine cores may undergo divergent degradation pathways despite structural similarities (e.g., photooxidation of furan vs. triazole rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.